![molecular formula C9H12N2 B3253857 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine CAS No. 228271-47-4](/img/structure/B3253857.png)
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Biological Activity
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a fused azepine ring. The synthesis typically involves cyclization reactions of pyridine derivatives with azepine precursors under specific conditions to yield high purity and yield products .
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Notably, it has been explored as a ligand for dopamine D3 receptors, which are implicated in several neurological disorders . The modulation of these receptors suggests potential therapeutic applications in treating conditions such as schizophrenia and addiction .
Therapeutic Applications
- Dopamine D3 Receptor Modulation : Research indicates that this compound can act as an antagonist or partial agonist at dopamine D3 receptors. This property is significant for developing treatments for psychiatric disorders like schizophrenia and impulse control disorders .
- CCR2 Antagonism : Studies have identified derivatives of this compound that exhibit potent antagonistic activity against CCR2 receptors. This activity is relevant in the context of chronic inflammatory diseases and cancer therapy .
- TRPV1 Antagonism : The tetrahydro-pyrimdoazepines derived from this compound have shown efficacy as TRPV1 antagonists, which are important for pain management therapies .
Table 1: Summary of Biological Activities
Activity Type | Target Receptor/Mechanism | Reference |
---|---|---|
Dopamine D3 receptor modulation | Antagonist/Partial Agonist | |
CCR2 antagonism | Inhibition of inflammation | |
TRPV1 antagonism | Pain relief |
Notable Research Findings
- A study on CCR2 antagonists highlighted a derivative of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one with an IC50 value of 61 nM against CCR2, showcasing its selectivity over CCR5 .
- Another investigation demonstrated that tetrahydro-pyrimdoazepines possess good in vitro and in vivo potency against TRPV1 channels, suggesting a promising avenue for analgesic drug development .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-10-5-3-9-7-11-6-2-8(1)9/h2,6-7,10H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCKRCIGLWSVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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